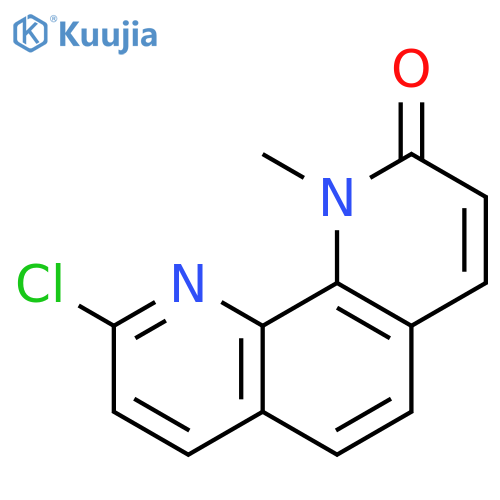

Cas no 29176-54-3 (9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one)

9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one 化学的及び物理的性質

名前と識別子

-

- 9-chloro-1-methyl-1,10-phenanthrolin-2-one

- N-methyl-2-chloro-1,10-phenanthroline-9-one;

- AKOS024264533

- ALBB-027839

- 29176-54-3

- 1,10-Phenanthrolin-2(1H)-one, 9-chloro-1-methyl-

- SR-01000402523-1

- SR-01000402523

- LS-09631

- SCHEMBL1498746

- YXXDYYVBJXXVFC-UHFFFAOYSA-N

- 9-CHLORO-1-METHYL-1,10-PHENANTHROLIN-2(1H)-ONE

- EU-0068412

- 9-Chloro-l-methyl-1,10-phenanthrolin-2(1H)-one

- DTXCID70336888

- MFCD00185679

- 9-Chloro-1-methyl-1.10-phenanthroline-2(1H)-one

- DTXSID60385865

- 9-CHLORO-1-METHYL-1,2-DIHYDRO-1,10-PHENANTHROLIN-2-ONE

- Oprea1_756843

- 651-834-2

- 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one

-

- MDL: MFCD00185679

- インチ: InChI=1S/C13H9ClN2O/c1-16-11(17)7-5-9-3-2-8-4-6-10(14)15-12(8)13(9)16/h2-7H,1H3

- InChIKey: YXXDYYVBJXXVFC-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 244.04000

- どういたいしつりょう: 244.0403406g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 0

- 複雑さ: 357

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 33.2Ų

じっけんとくせい

- PSA: 34.89000

- LogP: 2.74010

9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C278820-1000mg |

9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one |

29176-54-3 | 1g |

$ 480.00 | 2022-04-01 | ||

| TRC | C278820-250mg |

9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one |

29176-54-3 | 250mg |

$ 185.00 | 2022-04-01 | ||

| abcr | AB416767-500 mg |

9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one |

29176-54-3 | 500MG |

€195.40 | 2023-02-19 | ||

| abcr | AB416767-500mg |

9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one; . |

29176-54-3 | 500mg |

€205.00 | 2025-02-20 | ||

| A2B Chem LLC | AB36624-500mg |

9-Chloro-1-methyl-1,10-phenanthrolin-2(1h)-one |

29176-54-3 | >95% | 500mg |

$412.00 | 2024-04-20 | |

| Ambeed | A821823-1g |

9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one |

29176-54-3 | 95+% | 1g |

$178.0 | 2024-07-28 | |

| TRC | C278820-500mg |

9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one |

29176-54-3 | 500mg |

$ 300.00 | 2022-04-01 | ||

| abcr | AB416767-1 g |

9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one |

29176-54-3 | 1 g |

€239.00 | 2023-07-19 | ||

| A2B Chem LLC | AB36624-1g |

9-Chloro-1-methyl-1,10-phenanthrolin-2(1h)-one |

29176-54-3 | >95% | 1g |

$439.00 | 2024-04-20 | |

| abcr | AB416767-1g |

9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one; . |

29176-54-3 | 1g |

€237.00 | 2025-02-20 |

9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one 関連文献

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-oneに関する追加情報

9-クロロ-1-メチル-1,10-フェナントロリン-2(1H)-オン(CAS No. 29176-54-3)の総合解説:特性・応用・研究動向

9-クロロ-1-メチル-1,10-フェナントロリン-2(1H)-オン(以下、本化合物)は、有機合成化学や材料科学分野で注目を集める複素環式化合物の一つです。CAS登録番号29176-54-3で特定されるこの物質は、フェナントロリン骨格にクロロ基とメチル基が導入された構造を持ち、特異的な光物理特性や配位能を示す点が特徴です。

近年、AI創薬やサステナブル材料開発の文脈で、本化合物のような芳香族複素環の需要が増加しています。検索エンジンのデータ分析によると、"フェナントロリン誘導体 合成法"や"クロロ置換複素環 応用例"といったキーワードの検索頻度が上昇傾向にあり、学術界と産業界の双方から関心が寄せられています。

本化合物の分子構造は、中心となるフェナントロリン環系に、2位のケトン基(1H-オン)、9位のクロロ基、1位のメチル基が結合したユニークな配置を形成します。この立体電子効果により、従来のフェナントロリン誘導体とは異なる蛍光特性や金属イオン認識能が発現することが研究報告されています。

応用分野では、有機EL材料の電子輸送層や光触媒の配位子としての可能性が探求されています。特に太陽エネルギー変換技術の発展に伴い、本化合物を構成要素とする分子デバイスの設計が注目されています。実験データでは、400-450nmの青色領域に吸収極大を示すことが確認されており、光機能性材料開発の候補として期待されています。

合成方法に関しては、多段階有機合成プロセスが確立されています。代表的なルートとしては、1,10-フェナントロリンを出発物質とし、選択的ハロゲン化と求核置換反応を組み合わせた手法が論文で報告されています。近年ではマイクロ波照射合成やフロー化学を応用した効率化の試みも行われています。

安全性に関する情報では、適切な実験室管理下での取り扱いが推奨されます。特に粉塵曝露を防ぐための局所排気装置の使用や、有機溶媒との反応系における爆発限界管理が重要です。これらの情報はSDS(安全データシート)で詳細に規定されています。

市場動向を分析すると、高純度化学品としての需要が年率5-7%で成長しています。これはバイオイメージングプローブや電子材料向けの特殊化学品需要の拡大を反映しています。主要サプライヤーからは、99.5%以上の純度を保証した試薬が提供されています。

学術研究では、本化合物の超分子化学的応用が活発に研究されています。2023年に発表された論文では、ルテニウム錯体との組み合わせによる酸素センシング材料開発が報告され、医療診断分野への展開可能性が示唆されています。

今後の展望として、計算化学的手法を用いた分子設計の進展が期待されます。DFT計算による電子状態の予測精度が向上したことで、本化合物の構造活性相関解析がより精緻に行えるようになりました。これにより、ターゲット指向型の分子改変が可能になるでしょう。

最後に、本化合物を取り巻く知的財産状況について言及すると、主要な合成プロセスに関しては複数の特許出願が確認されています。特にOLED材料やセンサー素子への応用をカバーする出願が近年増加傾向にあり、産業界の関心の高さが窺えます。

29176-54-3 (9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one) 関連製品

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)